molecular formula C21H23F3N4O B2716658 N-cyclopropyl-6-[3-({[4-(trifluoromethyl)phenyl]methyl}amino)pyrrolidin-1-yl]pyridine-3-carboxamide CAS No. 1251563-31-1

N-cyclopropyl-6-[3-({[4-(trifluoromethyl)phenyl]methyl}amino)pyrrolidin-1-yl]pyridine-3-carboxamide

Cat. No.: B2716658
CAS No.: 1251563-31-1
M. Wt: 404.437
InChI Key: RLKXCVGNQKBMRI-UHFFFAOYSA-N
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Description

N-cyclopropyl-6-[3-({[4-(trifluoromethyl)phenyl]methyl}amino)pyrrolidin-1-yl]pyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a trifluoromethylbenzyl group, and a pyrrolidinyl group attached to a nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-6-[3-({[4-(trifluoromethyl)phenyl]methyl}amino)pyrrolidin-1-yl]pyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-6-[3-({[4-(trifluoromethyl)phenyl]methyl}amino)pyrrolidin-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

N-cyclopropyl-6-[3-({[4-(trifluoromethyl)phenyl]methyl}amino)pyrrolidin-1-yl]pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-cyclopropyl-6-[3-({[4-(trifluoromethyl)phenyl]methyl}amino)pyrrolidin-1-yl]pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

N-cyclopropyl-6-[3-({[4-(trifluoromethyl)phenyl]methyl}amino)pyrrolidin-1-yl]pyridine-3-carboxamide can be compared with other similar compounds, such as:

    Nicotinamide derivatives: These compounds share the nicotinamide core but differ in their substituents, leading to variations in their chemical and biological properties.

    Cyclopropyl-containing compounds: These compounds contain a cyclopropyl group, which can influence their reactivity and stability.

    Trifluoromethylbenzyl derivatives: These compounds contain a trifluoromethylbenzyl group, which can affect their lipophilicity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopropyl-6-[3-[[4-(trifluoromethyl)phenyl]methylamino]pyrrolidin-1-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O/c22-21(23,24)16-4-1-14(2-5-16)11-25-18-9-10-28(13-18)19-8-3-15(12-26-19)20(29)27-17-6-7-17/h1-5,8,12,17-18,25H,6-7,9-11,13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKXCVGNQKBMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CN=C(C=C2)N3CCC(C3)NCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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